5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Overview
Description
5-bromo-4-chloro-3-indolyl beta-D-glucuronide is an indolyl carbohydrate that is the beta-D-glucuronide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively It has a role as a chromogenic compound. It is an organochlorine compound, an organobromine compound, an indolyl carbohydrate, a beta-D-glucosiduronic acid and a monosaccharide derivative. It derives from an indoxyl.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is widely used as a reporter gene in many organisms, including Escherichia coli .
Mode of Action
X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by the enzyme, it produces a colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for easy detection of GUS activity.
Biochemical Pathways
The biochemical pathway involved in the action of X-GlcA is relatively straightforward. The β-glucuronidase enzyme cleaves the X-GlcA molecule, resulting in the production of glucuronic acid and chloro-bromoindigo . This reaction is part of the larger glucuronidation pathway, which is a major process in the metabolism of various substances in the body.
Result of Action
The cleavage of X-GlcA by β-glucuronidase results in a visible color change, from colorless to intense blue . This allows for the easy detection and quantification of GUS activity in samples, making it a valuable tool in various research and diagnostic applications .
Action Environment
The action of X-GlcA is influenced by various environmental factors. For instance, the enzyme activity and thus the effectiveness of X-GlcA can be affected by factors such as pH, temperature, and the presence of other substances that may interfere with enzyme activity. Additionally, X-GlcA is light-sensitive , so it should be stored and used away from light to maintain its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is a colorless substrate for β-glucuronidase, an enzyme synthesized by Escherichia coli . Upon enzymatic hydrolysis by β-glucuronidase, it generates a blue color .
Cellular Effects
The product is used to confirm GUS expression in samples by X-gluc staining This indicates that it can influence cellular processes related to gene expression
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme β-glucuronidase. The enzyme cleaves the compound, resulting in the production of a blue precipitate .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJFFLKPAYHPHU-BYNIDDHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940105 | |
Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18656-89-8 | |
Record name | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18656-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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